molecular formula C11H18Cl2N2 B8098233 N-Benzyl-3-pyrrolidinamine 2HCl

N-Benzyl-3-pyrrolidinamine 2HCl

Cat. No.: B8098233
M. Wt: 249.18 g/mol
InChI Key: DNQLGIHOISKLOE-UHFFFAOYSA-N
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Description

N-Benzyl-3-pyrrolidinamine 2HCl is a chemical compound with the molecular formula C11H16N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-pyrrolidinamine typically involves the reaction of benzylamine with pyrrolidine under controlled conditions. One common method includes the following steps:

    Synthesis of 3-benzylamine ethyl propionate: Benzylamine is added to a reactor with mechanical stirring. Acrylic acid ethyl ester is then added dropwise while maintaining the temperature between 30-40°C.

    Formation of N-benzyl-3-pyrrolidinamine: The intermediate product is further reacted under specific conditions to yield N-Benzyl-3-pyrrolidinamine.

Industrial Production Methods

Industrial production methods for N-Benzyl-3-pyrrolidinamine 2HCl often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-pyrrolidinamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: N-Benzyl-3-pyrrolidinamine can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzyl alcohol and pyrrolidinone derivatives.

    Reduction: Benzylamine and pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidines depending on the substituent used.

Scientific Research Applications

N-Benzyl-3-pyrrolidinamine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-pyrrolidinamine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-3-pyrrolidinamine 2HCl stands out due to its specific benzyl substitution, which imparts unique reactivity and binding properties. This makes it particularly useful in the synthesis of complex organic molecules and in the study of enzyme mechanisms.

Properties

IUPAC Name

N-benzylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11;;/h1-5,11-13H,6-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQLGIHOISKLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (R)-3-benzylaminopyrrolidine-1-carboxylic acid tert-butyl ester (15.3 g, 55.4 mmol) in ethyl acetate (100 ml) was added 12% hydrogen chloride in ethyl acetate (100 ml) at 5° C. The mixture was stirred for 2 hours at room temperature. The precipitated crystals were collected by filtration and washed with ethyl acetate to afford benzylpyrrolidin-3-yl-amine dihydrochloride (6.0 g, 51%) as colorless crystals.
Quantity
15.3 g
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0 (± 1) mol
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reactant
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100 mL
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100 mL
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